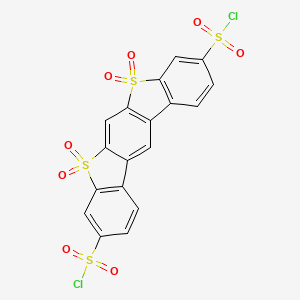
Tetraoxo-dibenzo(d,d')benzo(1,2-b,5,4-b')dithiophene-3,9-disulfonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride is a complex organic compound with the molecular formula C18H8Cl2O8S4 and a molecular weight of 551.422 g/mol . This compound is known for its unique structure, which includes multiple sulfur and oxygen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride typically involves multi-step organic reactions. One common method includes the reaction of dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride groups . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The reaction conditions are carefully monitored to maintain the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride groups to sulfonic acids or other derivatives.
Substitution: The chlorine atoms in the sulfonyl chloride groups can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfonate esters, depending on the specific reagents and conditions used.
Scientific Research Applications
Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride has several applications in scientific research:
Mechanism of Action
The mechanism by which Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride exerts its effects is primarily through its reactive sulfonyl chloride groups. These groups can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b4,5-b’]dithiophene (BDT): A widely studied building block for organic photovoltaic devices.
Dithieno[2,3-d;2′,3′-d′]benzo[1,2-b;4,5-b′]dithiophene (DTBDT): Used in dye-sensitized solar cells.
Benzo[1,2-b4,5-b’]bisbenzofuran: Another compound with a similar core structure but different functional groups.
Uniqueness
Tetraoxo-dibenzo(d,d’)benzo(1,2-b,5,4-b’)dithiophene-3,9-disulfonyl dichloride is unique due to its multiple sulfonyl chloride groups, which provide a high degree of reactivity and versatility in chemical synthesis
Properties
CAS No. |
133498-91-6 |
|---|---|
Molecular Formula |
C18H8Cl2O8S4 |
Molecular Weight |
551.4 g/mol |
IUPAC Name |
10,10,14,14-tetraoxo-10λ6,14λ6-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4(9),5,7,11,15(20),16,18-nonaene-7,17-disulfonyl chloride |
InChI |
InChI=1S/C18H8Cl2O8S4/c19-31(25,26)9-1-3-11-13-7-14-12-4-2-10(32(20,27)28)6-16(12)30(23,24)18(14)8-17(13)29(21,22)15(11)5-9/h1-8H |
InChI Key |
KTJBQDQRBPDVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C3=CC4=C(C=C23)C5=C(S4(=O)=O)C=C(C=C5)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


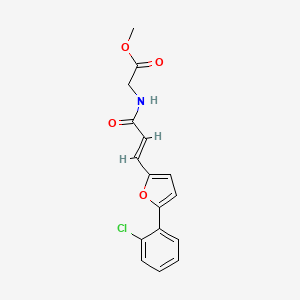
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11961959.png)

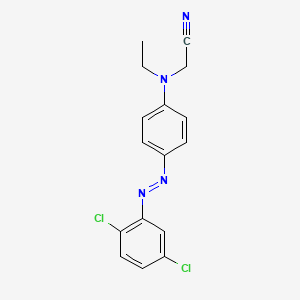




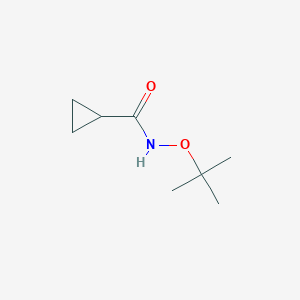
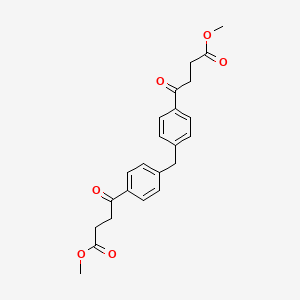
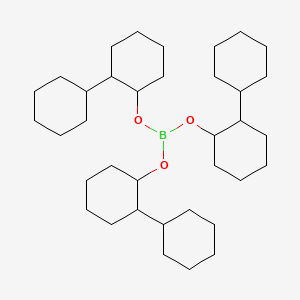
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)

![N-[2,2-dichloro-1-(phenylsulfonyl)vinyl]benzamide](/img/structure/B11962028.png)
